molecular formula C14H15N3O4S B11018856 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B11018856
M. Wt: 321.35 g/mol
InChI Key: PIWUEJZCVREQQB-UHFFFAOYSA-N
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Description

4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound featuring a pyridazinone core substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multi-step organic reactionsThe final step involves the acylation of the pyridazinone with butanoic acid derivatives under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazinone core can produce dihydropyridazinones .

Scientific Research Applications

Chemistry

In chemistry, 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and bacterial infections .

Industry

Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability .

Mechanism of Action

The mechanism of action of 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridazinone core can inhibit specific enzymes, while the thiophene ring can enhance binding affinity to certain receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its combination of a pyridazinone core and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

4-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15N3O4S/c18-12(15-7-1-4-14(20)21)9-17-13(19)6-5-10(16-17)11-3-2-8-22-11/h2-3,5-6,8H,1,4,7,9H2,(H,15,18)(H,20,21)

InChI Key

PIWUEJZCVREQQB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O

Origin of Product

United States

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